Lipophilic Ligand Efficiency (LLE) Advantage Over the 5-Trifluoromethyl Analog
The target compound (XLogP3-AA = 0.6, MW = 257.25) achieves a computed lipophilicity that is >2 log units lower than the 5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid analog (XLogP3-AA ≈ 2.8–3.0 estimated for the trifluoromethyl core) [1]. In kinase inhibitor optimization, a ΔlogP reduction of this magnitude correlates with improved aqueous solubility, reduced hERG binding, and lower metabolic clearance rates—each ~2- to 5-fold improvement per log unit [2]. The 1,3-dimethylpyrazole substituent provides sufficient hydrophobic contact for kinase hinge binding while avoiding the excessive lipophilicity penalty of the CF₃ congener, making it a superior starting point for lead optimization where LLE > 5 is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (PubChem computed) |
| Comparator Or Baseline | 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: XLogP3-AA ≈ 2.8–3.0 (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ 2.2–2.4 log units (target less lipophilic) |
| Conditions | Computed XLogP3-AA values from PubChem (target) and structural estimation (comparator) |
Why This Matters
Lower lipophilicity translates to superior developability profiles—higher aqueous solubility, lower off-target promiscuity, and reduced metabolic clearance—critical for fragment-to-lead and lead optimization procurement decisions.
- [1] PubChem. Compound Summary for CID 29091084: Computed XLogP3-AA = 0.6. (Accessed 2026-05-04). Evitachem. 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid product page. View Source
- [2] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
